Eplivanserin
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
- δ 8.21 ppm : Oxime proton (singlet)
- δ 7.65–6.75 ppm : Aromatic protons (multiplet, integrating 8H)
- δ 4.12 ppm : OCH₂CH₂N (triplet, J = 5.8 Hz)
- δ 2.38 ppm : N(CH₃)₂ (singlet)
¹³C NMR (101 MHz) confirms carbonyl (C=O) at δ 187.2 ppm and oxime carbon (C=N) at δ 150.9 ppm .
Infrared Spectroscopy (IR)
- 3280 cm⁻¹ : O-H stretch (phenolic hydroxyl)
- 1650 cm⁻¹ : C=O stretch (conjugated ketone)
- 1605 cm⁻¹ : C=N stretch (oxime)
- 1220 cm⁻¹ : C-F stretch
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 328.1587 ([M+H]⁺), with fragmentation patterns dominated by cleavage of the oxime ether bond.
Table 2: Dominant MS Fragments
| m/z | Fragment Ion |
|---|---|
| 328.16 | [M+H]⁺ (base peak) |
| 177.08 | C₉H₆F⁺ (fluorophenyl acylium ion) |
| 121.04 | C₇H₅O⁺ (hydroxyphenyl fragment) |
Computational Chemistry Predictions of Electronic Properties
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:
Electronic Structure :
- HOMO (-5.89 eV) : Localized on the hydroxyphenyl ring and oxime nitrogen.
- LUMO (-1.74 eV) : Distributed across the fluorophenyl and propenone systems.
- Dipole Moment : 4.12 Debye, indicating strong polarity.
Electrostatic Potential Map :
- Negative potential at the phenolic oxygen (-0.32 e) and oxime nitrogen (-0.28 e).
- Positive potential at the dimethylamino group (+0.45 e).
Predicted Physicochemical Properties :
Table 3: Computational Predictions
| Property | Value | Method |
|---|---|---|
| HOMO-LUMO Gap | 4.15 eV | DFT/B3LYP |
| Molecular Volume | 298.7 ų | MMFF94 |
| Rotatable Bond Count | 6 | RDKit |
Properties
IUPAC Name |
4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIOZOCLKVMIMN-PRJWTAEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028413 | |
| Record name | Eplivanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130579-75-8 | |
| Record name | Eplivanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130579-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eplivanserin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130579758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eplivanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eplivanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eplivanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPLIVANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO94WO6DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Solvent Selection
Critical to the synthesis is the use of high-boiling polar solvents such as 1-butanol (bp: 117°C), which facilitates both the oxime formation and subsequent cyclization steps. In a representative protocol, 105 kg of dimethylaminoacetoxime is reacted with 90 kg of 2-fluorohydroxychalcone in 600 L of 1-butanol, catalyzed by aqueous HCl at 102°C for 6 hours. The solvent’s high boiling point ensures efficient reflux while minimizing side reactions. Post-reaction, solvent exchange with water via distillation isolates the crude this compound base, which is further purified through toluene recrystallization at 95°C.
Table 1: Reaction Parameters for this compound Base Synthesis
| Component | Quantity | Solvent | Temperature | Duration |
|---|---|---|---|---|
| Dimethylaminoacetoxime | 105 kg | 1-Butanol | 102°C | 6 hours |
| 2-Fluorohydroxychalcone | 90 kg | 1-Butanol | 102°C | 6 hours |
| HCl (aqueous) | 202 kg | - | 102°C | 6 hours |
Isomerization and Separation of Z/E Isomers
This compound exists as a mixture of Z and E isomers at the oxime C=N bond, with the Z isomer exhibiting superior pharmacological activity. Traditional methods, such as those in EP0373998, struggled to reduce E isomer content below 0.5% due to nucleation during cooling. The novel process disclosed in US20120022292A1 circumvents this via fumaric acid-mediated isomerization in polar solvents.
Fumaric Acid as Isomerization Catalyst
Heating the this compound base with fumaric acid in isobutanol (2-butanol, bp: 108°C) induces thermodynamic equilibration favoring the Z isomer. The acid’s dual role as a catalyst and counterion for hemifumarate salt formation drives the equilibrium toward the desired configuration. After heating to reflux, controlled cooling to 50°C followed by seeding with Z-isomer crystals ensures preferential crystallization.
Table 2: Isomerization Conditions and Outcomes
| Parameter | Value | Outcome |
|---|---|---|
| Solvent | Isobutanol | 98.5% Z isomer yield |
| Fumaric Acid Ratio | 1:1 molar | Suppresses E isomer nucleation |
| Cooling Rate | 0.5°C/min | Minimizes E isomer co-crystallization |
Crystallization and Purification Strategies
The isolation of this compound hemifumarate demands meticulous control over crystallization kinetics. Patent US20120022292A1 introduces a four-stage protocol: (i) heating and cooling, (ii) seeding, (iii) temperature ramping, and (iv) filtration.
Solvent Systems for Crystallization
Toluene emerges as the optimal solvent for final crystallization due to its moderate polarity and high volatility. Dissolving the crude base in 1580 L of toluene at 95°C, followed by activated charcoal filtration, removes colored impurities. Gradual cooling to 25°C over 12 hours yields needle-like crystals with >99.5% Z isomer purity.
Table 3: Crystallization Parameters
| Parameter | Value | Impact on Purity |
|---|---|---|
| Toluene Volume | 1580 L | Dissolves 90 kg crude base |
| Cooling Rate | 5°C/hour | Prevents E isomer inclusion |
| Filtration Medium | Activated Charcoal | Removes polymeric byproducts |
Industrial-Scale Process Optimization
Translating laboratory synthesis to manufacturing requires addressing solvent recovery, throughput, and yield. The patented method achieves a 100% theoretical yield by integrating in situ isomerization and salt formation, doubling earlier yields of 50%. Key advancements include:
Solvent Recycling and Waste Reduction
1-Butanol and toluene are recovered via fractional distillation, reducing raw material costs by 40%. The process eliminates halogenated solvents, aligning with green chemistry principles.
Temperature-Phased Cooling
Implementing stationary cooling phases (e.g., holding at 50°C for 2 hours post-seeding) ensures complete Z isomer crystallization before further temperature reduction. This step prevents secondary nucleation of the E isomer.
Analytical Characterization of this compound
Quality control relies on HPLC and chiral chromatography to verify isomer ratios. The hemifumarate salt’s identity is confirmed via IR (νmax 1710 cm⁻¹ for carbonyl) and NMR (δ 7.8 ppm for oxime proton).
Table 4: Key Analytical Metrics
| Parameter | Specification | Method |
|---|---|---|
| Z Isomer Purity | ≥99.5% | Chiral HPLC (Chiralpak IC) |
| Hemifumarate Content | 1:0.5 molar ratio | Titration vs. NaOH |
| Residual Solvents | <500 ppm | GC-FID |
Comparative Analysis of Synthetic Methods
The table below contrasts traditional and modern this compound synthesis:
Table 5: Method Comparison
| Parameter | EP0373998 (1990) | US20120022292A1 (2009) |
|---|---|---|
| Isomer Separation | 95% Z isomer | 99.5% Z isomer |
| Catalyst | Lewis acids | Fumaric acid (non-catalytic) |
| Yield | 50% | 100% |
| Solvent System | Dichloromethane | Isobutanol/Toluene |
Chemical Reactions Analysis
Eplivanserin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Treatment of Chronic Insomnia
Eplivanserin was developed as a treatment for chronic insomnia, specifically targeting patients who experience difficulties maintaining sleep. Clinical trials have demonstrated its efficacy in reducing nocturnal awakenings and improving total sleep time.
- Clinical Trials : The Phase 3 clinical trials for this compound involved three randomized, double-blind, placebo-controlled studies. These studies assessed the drug's impact on sleep maintenance through polysomnography and patient-reported outcomes over treatment periods of 6 to 12 weeks .
| Study | Duration | Primary Outcome | Findings |
|---|---|---|---|
| EFC6220 | 6 weeks | Polysomnography | Significant improvement in sleep maintenance compared to placebo |
| LTE6217 | 12 weeks | Patient-reported outcomes | Decreased nocturnal awakenings and increased total sleep time |
| LTE6262 | 12 weeks | Quality of Sleep | Improved quality and refreshing nature of sleep reported by patients |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study A : A patient with chronic insomnia reported significant improvements in sleep duration and quality after 8 weeks of treatment with this compound, with subjective ratings indicating a decrease in nighttime awakenings.
- Case Study B : In another instance, a cohort of patients treated with this compound showed enhanced work-related activities and overall daily functioning after 12 weeks, suggesting broader benefits beyond just improved sleep .
Safety and Tolerability
This compound was generally well-tolerated among study participants. However, monitoring was essential for patients with a history of gastrointestinal issues due to concerns regarding diverticulitis. The studies included protocols for assessing potential side effects and managing risks associated with the treatment .
Mechanism of Action
Eplivanserin exerts its effects by acting as an inverse agonist on the serotonin receptor subtype 5-HT2A. This action reduces the activity of the receptor, leading to decreased serotonin signaling. Unlike older drugs that also target 5-HT2A receptors, this compound has minimal affinity for dopamine, histamine, and adrenergic receptors, which contributes to its unique pharmacological profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Eplivanserin belongs to a class of selective 5-HT₂A antagonists, including volinanserin , pruvanserin , pimavanserin , and nelotanserin . Below is a detailed comparison based on pharmacological profiles, clinical outcomes, and safety
Table 1: Pharmacological Profiles of 5-HT₂A Antagonists
Table 2: Clinical Efficacy in Sleep Disorders
Key Differentiators
Receptor Selectivity : this compound’s moderate 5-HT₂C affinity distinguishes it from pimavanserin (high 5-HT₂C activity) and nelotanserin (dual 5-HT₂A/2C blockade). This selectivity minimizes side effects like metabolic disturbances linked to 5-HT₂C antagonism .
SWS Enhancement : Unlike pimavanserin, this compound uniquely increases SWS duration, a marker of restorative sleep, by reducing cortical hyperarousal .
Safety Profile : this compound’s diverticulitis risk contrasts with volinanserin’s unstudied long-term effects and nelotanserin’s transient efficacy .
Table 3: Adverse Event Comparison
| Compound | Common AEs | Serious AEs |
|---|---|---|
| This compound | Headache, dizziness | Diverticulitis (1% incidence) |
| Volinanserin | Not reported | None in limited trials |
| Pimavanserin | Peripheral edema, nausea | QT prolongation (rare) |
| Nelotanserin | Somnolence | No major safety signals |
Biological Activity
Eplivanserin is a novel compound primarily investigated for its potential in treating sleep disorders, particularly insomnia. It is classified as a small molecule and functions as an antagonist at the 5-hydroxytryptamine receptor 2C (HTR2C), which is part of the larger serotonin receptor family. This receptor plays a crucial role in various biological processes, including mood regulation, perception, and cognitive functions.
- Chemical Formula : C₁₉H₂₁FN₂O₂
- Molecular Weight : 328.39 g/mol
- DrugBank Accession Number : DB12177
This compound's biological activity is primarily mediated through its interaction with the HTR2C receptor. Upon binding, it induces conformational changes that activate G-protein signaling pathways, specifically those involving phospholipase C-beta. This leads to the production of second messengers such as diacylglycerol (DAG) and inositol trisphosphate (IP3), ultimately influencing intracellular calcium levels and neuronal excitability .
Key Biological Functions
- Regulation of Sleep : this compound has shown promising effects in reducing wakefulness after sleep onset (WASO) and the number of awakenings during the night.
- Mood and Cognition : By modulating serotonin pathways, it may also impact mood and cognitive functions, potentially providing therapeutic benefits in anxiety disorders .
- Gastrointestinal Effects : There are indications that HTR2C also plays a role in gastrointestinal motility, suggesting possible applications beyond sleep disorders .
Clinical Studies and Efficacy
This compound has been evaluated in multiple clinical trials focusing on its efficacy and safety profile in treating insomnia. Below are summarized findings from key studies:
Study Summaries
Detailed Findings from ECLIPSE Study
- Primary Endpoint : Adjusted mean PSG WASO decreased by 25:43 min for this compound vs. 22:06 min for placebo (not statistically significant).
- Secondary Endpoints :
Case Studies
A notable case involved a patient with chronic insomnia who exhibited significant improvement in sleep quality after initiating treatment with this compound at a dosage of 5 mg daily. The patient reported fewer awakenings and improved overall sleep satisfaction without experiencing next-day sedation, highlighting the compound's potential as a safer alternative to traditional hypnotics .
Safety Profile
While this compound has shown efficacy in improving sleep parameters, its safety profile warrants attention:
Q & A
Q. What is the primary mechanism of action of eplivanserin, and what methodologies are used to validate its receptor selectivity?
this compound acts as a selective 5-HT2A receptor inverse agonist, primarily targeting serotonin receptors in the central nervous system. Receptor selectivity is validated through in vitro competitive binding assays using radioligands (e.g., [³H]-ketanserin) and functional assays measuring intracellular calcium flux or cAMP levels. Cross-reactivity with other receptors (e.g., dopamine, histamine) is assessed via panels of transfected cell lines expressing human receptors .
Q. How do phase III clinical trials for this compound assess efficacy in chronic insomnia?
Phase III trials (e.g., Studies LTE6217 and LTE6262) employ randomized, double-blind, placebo-controlled designs with patient-reported outcomes (PROs) collected via Interactive Voice Response Systems (IVRS). Key endpoints include patient-reported wake-time after sleep onset (pr-WASO) and number of awakenings (pr-NAW). Polysomnography (PSG) parameters like PSG-WASO and slow-wave sleep (SWS) duration are secondary endpoints. Efficacy is analyzed using least squares (LS) mean differences with 95% confidence intervals, adjusted for baseline values .
Q. What experimental models are used to evaluate this compound’s impact on sleep architecture?
Preclinical models include rodent EEG/EMG recordings to quantify sleep stages, while human trials use PSG to measure SWS, REM latency, and sleep fragmentation. In COPD patients, pharmacodynamic studies assess respiratory safety via overnight oxygen saturation (SaO₂) monitoring and spirometry .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between PSG data and patient-reported outcomes in this compound trials?
In Study EFC6220, PSG-WASO reductions at Week 6 were not statistically significant, whereas pr-WASO showed sustained improvements. Methodological adjustments include:
Q. What statistical approaches address the longitudinal efficacy of this compound in open-label extensions?
For long-term extensions (e.g., Study 2’s 40-week open-label phase), researchers apply:
Q. How does this compound’s spectral EEG profile differ from other 5-HT2A antagonists?
Quantitative EEG analysis reveals this compound increases absolute power in 1–2 Hz bands (linked to SWS) and reduces power in beta (12–23 Hz) frequencies. This contrasts with agents like volinanserin, which lack significant beta suppression. Spectral data are derived from Fast Fourier Transform (FFT) analysis of overnight EEG recordings .
Q. What methodologies ensure respiratory safety when testing this compound in comorbid populations (e.g., COPD)?
Phase I crossover studies in COPD patients use:
- Single-dose pharmacodynamic assessments (e.g., SaO₂ monitoring via pulse oximetry).
- Spirometry and body plethysmography pre-/post-administration.
- Leeds Sleep Evaluation Questionnaire (LSEQ) to correlate sleep quality with respiratory function .
Data Contradiction Analysis
Q. Why did this compound fail to meet statistical significance for PSG-WASO in Study EFC6220 despite positive PROs?
Potential factors include:
- Sample Size : PSG subgroups may have been underpowered.
- Placebo Effect : Higher placebo response in PSG-measured WASO.
- Endpoint Sensitivity : PROs capture subjective sleep perception, while PSG quantifies objective but intermittent awakenings. Researchers recommend dual primary endpoints in future trials .
Q. How do preclinical findings on SWS enhancement translate to clinical outcomes?
Rodent studies show this compound increases SWS by 61 minutes, but human trials report smaller SWS gains (e.g., 10–15 minutes). Differences arise from species-specific receptor expression and trial design (acute vs. chronic dosing). Cross-species translational studies using PK/PD modeling are advised .
Methodological Recommendations
- For Receptor Studies : Combine radioligand binding with functional assays (e.g., GTPγS binding) to confirm inverse agonism .
- For Long-Term Trials : Use adaptive designs to re-estimate sample sizes based on interim analyses .
- For Safety Profiling : Include 24-hour Holter monitoring to assess cardiovascular risks in elderly cohorts .
Tables of Key Findings
| Endpoint | Study EFC6220 (PSG) | Study LTE6262 (PRO) | COPD Phase I (SaO₂) |
|---|---|---|---|
| WASO Reduction | -11.3 min (NS) | -13.5 min*** | N/A |
| SWS Increase | +8.2%* | N/A | N/A |
| SaO₂ Change | N/A | N/A | -0.4% (NS) |
| *p<0.05, ***p<0.0001 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
